molecular formula C13H16F3N5 B10934500 4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10934500
M. Wt: 299.29 g/mol
InChI Key: RNUPLONLFMRENY-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring . The pyrimidine ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and a nitrile . The final step involves the coupling of the pyrazole and pyrimidine rings under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This compound’s ability to selectively inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further research and development in the field of oncology .

Properties

Molecular Formula

C13H16F3N5

Molecular Weight

299.29 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H16F3N5/c1-3-5-17-12-19-10(6-11(20-12)13(14,15)16)9-7-18-21(4-2)8-9/h6-8H,3-5H2,1-2H3,(H,17,19,20)

InChI Key

RNUPLONLFMRENY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2)CC

Origin of Product

United States

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